

Thermodynamic Properties of 1,2-Epoxy pentane: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Epoxy pentane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic and physical properties of **1,2-Epoxy pentane** (CAS No. 1003-14-1). Due to the limited availability of direct experimental data for some core thermodynamic properties, this document details established experimental and computational methodologies for their determination, drawing upon established protocols for similar epoxide compounds.

Physicochemical Properties of 1,2-Epoxy pentane

Quantitative data for the physical properties of **1,2-Epoxy pentane** are summarized in the tables below. These values have been compiled from various chemical and safety data sources.

Table 1: General and Physical Properties of **1,2-Epoxy pentane**

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₀ O	[1]
Molecular Weight	86.13 g/mol	[1]
Appearance	Colorless to almost colorless clear liquid	[2]
Boiling Point	89-90 °C at 750 mmHg	[1]
Density	0.83 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.396	[1]
Flash Point	-5 °C (23 °F) - closed cup	[1]
Water Solubility	23 g/L at 20 °C	[2]

Table 2: Vapor Pressure of **1,2-Epoxy pentane**

Temperature (°C)	Pressure (mmHg)	Pressure (hPa)	Source(s)
20	52.5	70	[2]
25	57.0	-	[3]

Core Thermodynamic Properties: Experimental Determination and Computational Estimation

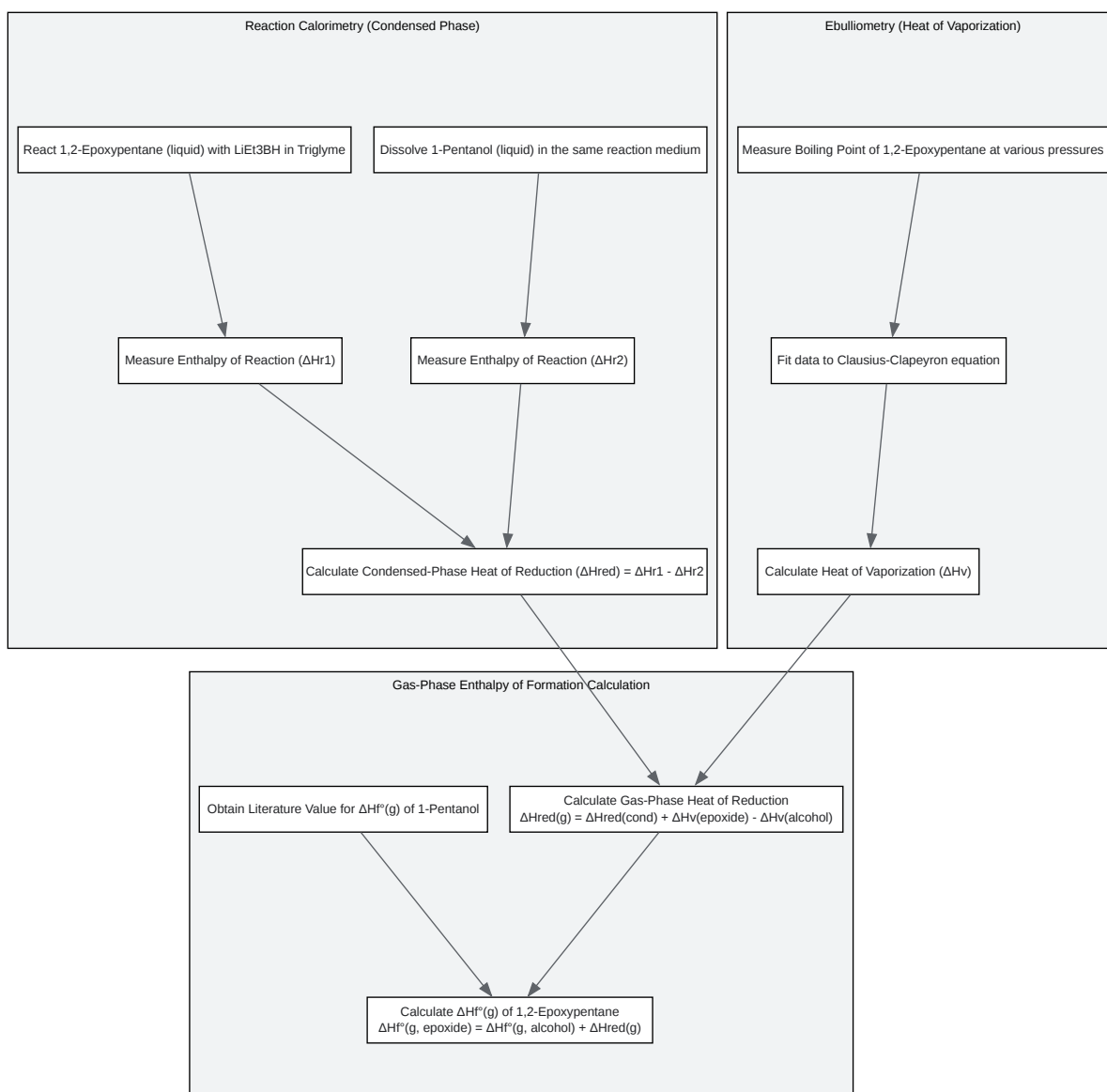
Direct experimental values for the enthalpy of formation (ΔH_f°), standard entropy (S°), and heat capacity (C_p) of **1,2-Epoxy pentane** are not readily available in the reviewed literature.

However, established experimental and computational methods can be employed to determine these crucial parameters.

Experimental Protocols

The gas-phase enthalpy of formation can be determined by measuring the condensed-phase heat of reduction of the epoxide to the corresponding alcohol, followed by a determination of the heat of vaporization.[4]

Experimental Workflow for Enthalpy of Formation

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Caption: Workflow for determining the gas-phase enthalpy of formation.

Detailed Methodology:

- Reaction Calorimetry:
 - A solution of lithium triethylborohydride (LiEt_3BH) in triethylene glycol dimethyl ether (triglyme) is placed in a reaction calorimeter maintained at a constant temperature (e.g., 25.1 °C).^[4]
 - A known amount of pure liquid **1,2-Epoxy pentane** is introduced, and the enthalpy of the reduction reaction to form the lithium salt of 1-pentanol is measured (ΔH_{r1}).^[4]
 - In a separate experiment, a known amount of pure liquid 1-pentanol is added to the same reaction medium, and the enthalpy of its reaction to form the same solvated lithium salt is measured (ΔH_{r2}).^[4]
 - The condensed-phase heat of reduction (ΔH_{red}) is the difference between these two values ($\Delta H_{r1} - \Delta H_{r2}$).^[4]
- Ebulliometry:
 - The boiling point of **1,2-Epoxy pentane** is measured at various pressures using an ebulliometer.
 - The data are fitted to the Clausius-Clapeyron equation to determine the heat of vaporization (ΔH_v) at a standard temperature.

The heat capacity and, subsequently, the standard entropy of **1,2-Epoxy pentane** can be determined using calorimetric methods.

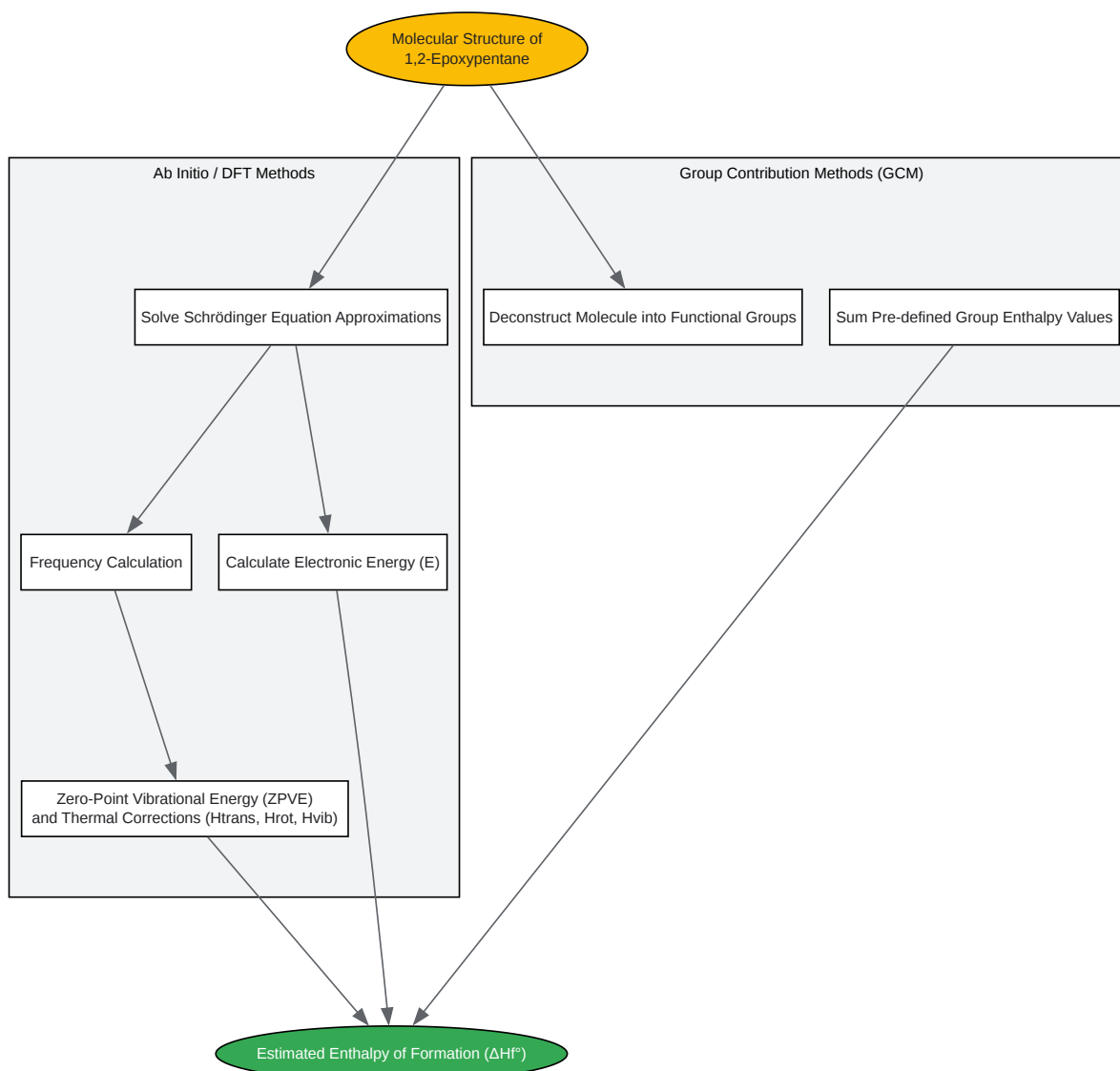
- Heat Capacity (C_p): Differential Scanning Calorimetry (DSC) can be used to measure the heat capacity of **1,2-Epoxy pentane** in the liquid phase as a function of temperature. The sample is subjected to a controlled temperature program, and the heat flow required to change its temperature is compared to that of a known standard.
- Standard Entropy (S°): The standard entropy can be determined by measuring the heat capacity from near absolute zero to the standard temperature (298.15 K) and integrating

C_p/T with respect to T . This requires adiabatic calorimetry measurements at low temperatures.

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of **1,2-Epoxy pentane**.

Logical Relationship of Computational Methods



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Caption: Computational approaches for estimating the enthalpy of formation.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules.

- **Methodology:** The geometry of the **1,2-Epoxy pentane** molecule is optimized to find its lowest energy conformation. A frequency calculation is then performed at the optimized geometry.
- **Outputs:** From these calculations, the electronic energy (E), zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy can be obtained. The gas-phase enthalpy of formation can then be calculated using an appropriate isodesmic or atomization reaction scheme.

Group contribution methods are empirical estimation techniques that calculate thermodynamic properties by summing the contributions of the individual functional groups that constitute the molecule.

- **Methodology:** The **1,2-Epoxy pentane** molecule is broken down into its constituent groups (e.g., -CH₃, -CH₂-, and the epoxy ring group).
- **Calculation:** The standard enthalpy of formation is estimated by summing the predefined enthalpy values for each group. The Joback method is a well-known example of a group contribution method for estimating various thermodynamic properties.^[5]

Signaling Pathways and Reactivity

As a simple epoxide, **1,2-Epoxy pentane** is not known to be involved in specific biological signaling pathways. Its primary relevance in a biological context is its reactivity as an electrophile, which can lead to reactions with nucleophilic biomolecules. This reactivity is a general characteristic of epoxides and is the basis for their use as chemical intermediates and their potential toxicity.

Conclusion

This guide provides a summary of the known physical properties of **1,2-Epoxy pentane** and outlines the established experimental and computational methodologies for determining its core thermodynamic properties. For researchers and professionals in drug development and other scientific fields, the detailed protocols for reaction calorimetry, ebulliometry, and computational modeling serve as a practical framework for obtaining the necessary thermodynamic data for this compound. The provided workflows and diagrams offer a clear visual representation of the steps involved in these determinations.

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